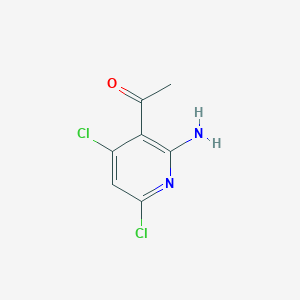
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of an amino group and two chlorine atoms attached to a pyridine ring, along with an ethanone group. It is primarily used for research purposes and has various applications in scientific fields.
Méthodes De Préparation
The synthesis of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one typically involves the following steps:
Analyse Des Réactions Chimiques
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4,6-dichloropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H6Cl2N2O |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
1-(2-amino-4,6-dichloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3,(H2,10,11) |
Clé InChI |
DFNQOPADZNEOEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C(C=C1Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
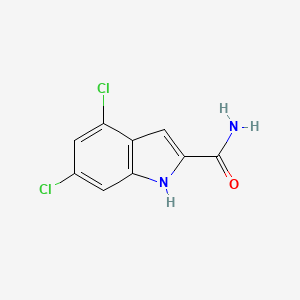
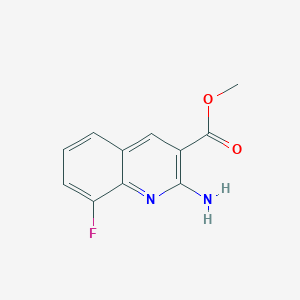
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
![2,3,6,8-Tetrachloropyrido[2,3-b]pyrazine](/img/structure/B13667427.png)
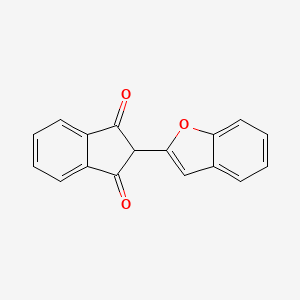
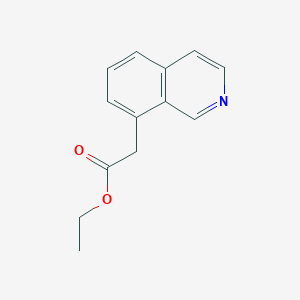
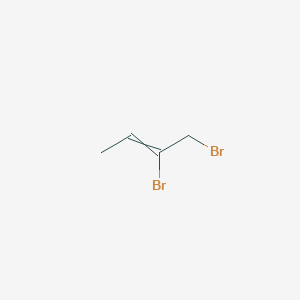

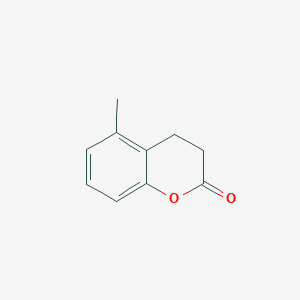
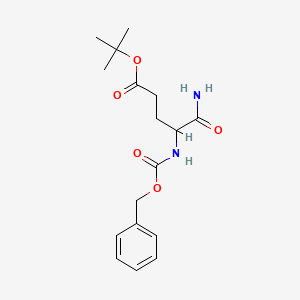
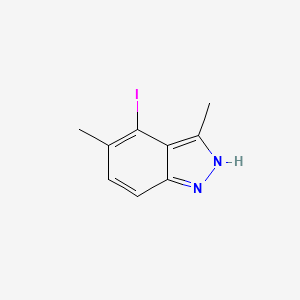
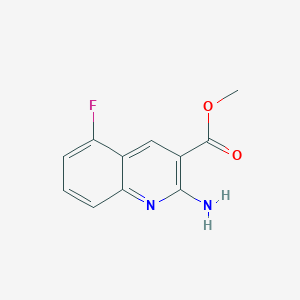
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
